molecular formula C14H22ClNO B3364593 3-(3-Ethoxy-benzyl)-piperidine hydrochloride CAS No. 1171079-15-4

3-(3-Ethoxy-benzyl)-piperidine hydrochloride

Cat. No.: B3364593
CAS No.: 1171079-15-4
M. Wt: 255.78 g/mol
InChI Key: NDKTUDPNFMGWTK-UHFFFAOYSA-N
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Description

3-(3-Ethoxy-benzyl)-piperidine hydrochloride (CAS: 1171079-15-4) is a piperidine derivative characterized by a benzyl group substituted with an ethoxy moiety at the meta-position. The compound’s structure combines a piperidine ring with a lipophilic aromatic substituent, making it relevant in pharmaceutical research, particularly for central nervous system (CNS) targets. Its synthesis typically involves alkylation of piperidine precursors with substituted benzyl halides, followed by salt formation .

Properties

IUPAC Name

3-[(3-ethoxyphenyl)methyl]piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO.ClH/c1-2-16-14-7-3-5-12(10-14)9-13-6-4-8-15-11-13;/h3,5,7,10,13,15H,2,4,6,8-9,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKTUDPNFMGWTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)CC2CCCNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90588802
Record name 3-[(3-Ethoxyphenyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171079-15-4
Record name 3-[(3-Ethoxyphenyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Ethoxy-benzyl)-piperidine hydrochloride typically involves the reaction of 3-ethoxybenzyl chloride with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification of the final product is achieved through crystallization or recrystallization techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethoxy-benzyl)-piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the ethoxy group can be replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium hydroxide or potassium carbonate in organic solvents like dichloromethane or toluene.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

3-(3-Ethoxy-benzyl)-piperidine hydrochloride has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new therapeutic agents for various diseases.

    Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of other piperidine derivatives.

Mechanism of Action

The mechanism of action of 3-(3-Ethoxy-benzyl)-piperidine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Piperidine derivatives with benzyl substituents are widely studied. Key structural analogs and their differences are summarized below:

Table 1: Structural Comparison of Piperidine Derivatives
Compound Name Substituents on Benzyl Group Molecular Formula Molecular Weight (g/mol) CAS Number Key References
3-(3-Ethoxy-benzyl)-piperidine HCl 3-Ethoxy C₁₄H₂₂ClNO 267.79 1171079-15-4
3-(3-Methoxy-4-(trifluoromethyl)phenyl)-piperidine HCl 3-Methoxy, 4-CF₃ C₁₄H₁₇F₃ClNO 331.74 -
3-(4-Methoxy-3-methyl-benzyl)-piperidine HCl 4-Methoxy, 3-Methyl C₁₄H₂₂ClNO 267.79 1172763-84-6
3-(3,4-Dimethoxy-benzyl)-piperidine HCl 3,4-Dimethoxy C₁₄H₂₂ClNO₂ 283.79 625454-24-2
4-(3-Ethoxy-benzyl)-piperidine HCl 3-Ethoxy (positional isomer at piperidine) C₁₄H₂₂ClNO 267.79 1172021-56-5
3-(3-Chloro-benzyloxymethyl)-piperidine HCl 3-Chloro, oxymethyl chain C₁₃H₁₉Cl₂NO 300.20 1185296-31-4

Key Observations :

  • Electron-Donating vs.
  • Positional Isomerism : The 4-(3-Ethoxy-benzyl) analog demonstrates how piperidine substitution position affects steric interactions and pharmacological activity.
  • Polarity: Dimethoxy substitutions (e.g., ) increase polarity, which may alter solubility and blood-brain barrier penetration relative to mono-substituted derivatives.

Physicochemical Properties

Table 2: Physicochemical Data
Compound Name Melting Point (°C) Solubility Stability Notes References
3-(3-Ethoxy-benzyl)-piperidine HCl Not reported Likely soluble in polar solvents Stable under dry conditions
Paroxetine Impurity A (Analog) 175–177 Soluble in DMSO, ethanol Hygroscopic; store desiccated
BF 2649 (Chlorophenylpropoxy analog) Not reported Soluble in water, DMSO, ethanol Stable at room temperature

Pharmacological Activity

While direct activity data for 3-(3-Ethoxy-benzyl)-piperidine HCl is scarce, analogs provide insights:

  • Serotonin Reuptake Inhibition : The trifluoromethyl-methoxy analog exhibits selective serotonin reuptake inhibition (SSRI) activity, suggesting the target compound may share CNS applications.
  • Local Anesthetic Potential: Piperidine derivatives like Hexylcaine (benzamine HCl) highlight the scaffold’s versatility in modulating ion channels.

Biological Activity

Overview

3-(3-Ethoxy-benzyl)-piperidine hydrochloride is a synthetic compound belonging to the piperidine class, which is known for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 3-ethoxy-benzyl group, which influences its biological activity. The ethoxy group enhances lipophilicity, potentially improving the compound's ability to penetrate biological membranes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. This compound can modulate receptor and enzyme activities, leading to various physiological effects. The exact mechanisms are still under investigation, but preliminary studies suggest it may act on neurotransmitter systems and exhibit anti-inflammatory properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it showed enhanced apoptosis induction in FaDu hypopharyngeal tumor cells compared to standard chemotherapeutic agents like bleomycin .

Neuroprotective Effects

Research indicates that compounds with piperidine structures can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's. While specific data on this compound is limited, similar compounds have demonstrated significant neuroprotective effects through enzyme inhibition and antioxidant activity .

Antimicrobial Activity

The antimicrobial properties of piperidine derivatives have been explored extensively. Preliminary findings suggest that this compound may possess antimicrobial activity against certain bacterial strains, although further studies are required to quantify this effect.

Research Findings and Case Studies

Study Findings Reference
Anticancer ActivityInduced apoptosis in FaDu cells; more effective than bleomycin
Neuroprotective EffectsPotential AChE and BuChE inhibition; antioxidant properties
Antimicrobial ActivityExhibits activity against select bacterial strains

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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